2,6-Difluoro-3-iodobenzoic acid

Descripción

The exact mass of the compound 2,6-Difluoro-3-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

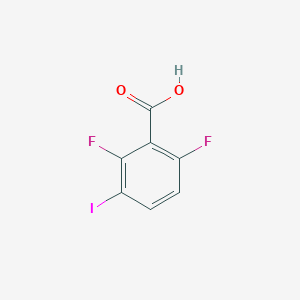

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYMGWJMJSYYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679220 | |

| Record name | 2,6-Difluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229178-74-9 | |

| Record name | 2,6-Difluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 229178-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to 2,6-Difluoro-3-iodobenzoic Acid: A Strategic Building Block in Modern Drug Discovery

Introduction: Unpacking the Synthetic Value of a Trifunctional Arene

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. 2,6-Difluoro-3-iodobenzoic acid, identified by its CAS Number 229178-74-9 , has emerged as a particularly valuable intermediate for researchers and drug development professionals.[1][2][3] Its utility stems from a unique trifunctional architecture: a carboxylic acid moiety and two fluorine atoms positioned symmetrically, flanking a sterically accessible iodine atom on an aromatic ring.

This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and strategic application, offering field-proven insights into its role in accelerating discovery programs. The specific arrangement of its functional groups allows for a high degree of selectivity and control in chemical transformations, making it a powerful tool for molecular design.[4]

Physicochemical & Structural Data

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key data for 2,6-Difluoro-3-iodobenzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 229178-74-9 | [1][2][3] |

| Molecular Formula | C₇H₃F₂IO₂ | [1][2] |

| Molecular Weight | 284.00 g/mol | [2] |

| Predicted Boiling Point | 311.1 ± 42.0 °C | [5] |

| Predicted Density | 2.144 ± 0.06 g/cm³ | [5] |

| Typical Purity | ≥95% | [3] |

Synthesis Protocol: Directed Ortho-Metalation (DoM) Approach

The synthesis of 2,6-Difluoro-3-iodobenzoic acid can be efficiently achieved from its readily available precursor, 2,6-difluorobenzoic acid, via a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the inherent directing ability of functional groups on an aromatic ring to achieve highly regioselective deprotonation and subsequent functionalization.

Mechanistic Rationale

The causality behind this synthetic choice rests on the principles of kinetic acidity and coordination chemistry. The carboxylic acid of the starting material is first deprotonated by a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form the lithium carboxylate. This carboxylate, along with the two ortho fluorine atoms, acts as a powerful Directed Metalation Group (DMG). The lithium cation coordinates to the oxygen of the carboxylate and the fluorine atoms, positioning the organolithium base in close proximity to the C3 proton. This chelation effect significantly lowers the activation energy for deprotonation at this specific site over any other on the ring. The resulting aryllithium intermediate is then "quenched" with an iodine source to yield the desired product with high regioselectivity.

Caption: Synthesis workflow for 2,6-Difluoro-3-iodobenzoic acid via DoM.

Detailed Experimental Protocol

Materials:

-

2,6-Difluorobenzoic acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

s-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) (2.2 eq)

-

Iodine (I₂) (1.2 eq)

-

Hydrochloric Acid (1M aqueous solution)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-difluorobenzoic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add s-BuLi or LDA (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C3 position. Stir the resulting slurry at -78 °C for 1-2 hours.

-

Iodination: Dissolve iodine (1.2 eq) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. A color change will be observed as the iodine is consumed.

-

Quenching: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2). This step re-protonates the carboxylate group.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and finally brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2,6-Difluoro-3-iodobenzoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2,6-Difluoro-3-iodobenzoic acid lies in its application as a versatile building block for constructing complex bioactive molecules.[4]

The Strategic Importance of Fluorine and Iodine

-

Fluorine Incorporation: The inclusion of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[4] The two fluorine atoms in this molecule can significantly enhance key properties of a final compound, such as metabolic stability (by blocking sites of oxidative metabolism), lipophilicity (which affects cell permeability), and binding affinity to target proteins.[4]

-

Carbon-Iodine Bond Reactivity: The iodine atom is the linchpin for synthetic diversification. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[4] This is particularly valuable in modern transition-metal-catalyzed cross-coupling reactions, which are foundational to drug discovery.[4]

Utility in Cross-Coupling Reactions

2,6-Difluoro-3-iodobenzoic acid is an ideal substrate for reactions like Suzuki, Sonogashira, and Heck couplings. These reactions allow for the precise and efficient attachment of diverse molecular fragments at the 3-position, enabling the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR). For example, a Suzuki coupling can be used to introduce a new aryl or heteroaryl group, a common step in the synthesis of kinase inhibitors or other targeted therapies.

Caption: Role in Suzuki coupling for building complex drug scaffolds.

This strategic utility has been noted in the development of novel therapeutics. For instance, related iodobenzoic acid derivatives have been integral to creating ligands for treating conditions like Alzheimer's disease.[6] The difluoro substitution pattern is also present in potent and selective inverse agonists for nuclear receptors like RORγt, which are targets for inflammatory diseases.[7]

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. Based on data from structurally similar compounds like 2,6-difluorobenzoic acid and other iodobenzoic acids, 2,6-Difluoro-3-iodobenzoic acid should be handled as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

2,6-Difluoro-3-iodobenzoic acid is more than just a chemical reagent; it is a strategic asset in the design and synthesis of novel molecules. Its distinct functional handles—the directing/modulating fluorines, the reactive iodine, and the versatile carboxylic acid—provide a blueprint for controlled, regioselective diversification. For scientists and researchers in drug development, mastering the application of this building block opens a direct and efficient pathway to complex molecular architectures with enhanced pharmaceutical properties.

References

-

King Scientific. 2,6-Difluoro-3-iodobenzoic acid | 229178-74-9. [Link]

-

Mic scientific ltd. 2,6-Difluoro-3-iodobenzoic acid_229178-74-9. [Link]

-

Autech Industry Co.,Limited. 2,6-Difluoro-3-iodobenzoic acid. [Link]

-

PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. [Link]

-

PubChem. 2,6-Difluoro-3-methylbenzoic acid. [Link]

-

PubMed. Physicochemical evaluation of new tetrahydroacridine and iodobenzoic acid hybrids as the next step in the design of potential drugs for treating Alzheimer's disease. [Link]

-

PubChem. 3-Iodobenzoic acid. [Link]

Sources

- 1. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 5. lookchem.com [lookchem.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Molecular Structure of 2,6-Difluoro-3-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2,6-Difluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant interest as a versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional arrangement of two fluorine atoms, an iodine atom, and a carboxylic acid group on a benzene ring allows for a high degree of selectivity and control in chemical reactions. This guide provides a comprehensive overview of the molecular structure, synthesis, and applications of this important synthetic intermediate.

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The two fluorine atoms in 2,6-Difluoro-3-iodobenzoic acid influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The iodine atom, being the largest and least electronegative of the stable halogens, provides a reactive handle for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Molecular Structure and Properties

The molecular formula of 2,6-Difluoro-3-iodobenzoic acid is C₇H₃F₂IO₂, and it has a molecular weight of approximately 284.00 g/mol .[1]

| Property | Value |

| CAS Number | 229178-74-9[1] |

| Molecular Formula | C₇H₃F₂IO₂[1] |

| Molecular Weight | 284.00 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 143-146 °C |

| Boiling Point (Predicted) | 311.1 ± 42.0 °C |

| Density (Predicted) | 2.144 ± 0.06 g/cm³ |

| pKa (Predicted) | 1.99 ± 0.10 |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of 2,6-Difluoro-3-iodobenzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons. A representative ¹H NMR spectrum in CDCl₃ shows a triplet at δ 6.78-6.82 ppm (J=8.4 Hz) corresponding to one of the aromatic protons, and a multiplet at δ 7.78-7.83 ppm for the other aromatic proton.

-

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the highly electronegative fluorine atoms would show characteristic splitting patterns due to C-F coupling. The carbonyl carbon of the carboxylic acid would appear at the downfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-F and C-I stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and halogen atoms.

Crystallographic Data and Molecular Geometry

While a specific crystal structure for 2,6-Difluoro-3-iodobenzoic acid is not publicly available, analysis of the crystal structure of its precursor, 2,6-difluorobenzoic acid, provides valuable insights into the likely molecular geometry. In the crystal structure of 2,6-difluorobenzoic acid, the molecule is not planar, with a dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group.[2] The molecules form centrosymmetric dimers linked by pairs of O—H⋯O hydrogen bonds.[2] It is expected that 2,6-Difluoro-3-iodobenzoic acid would adopt a similar dimeric structure in the solid state, with the bulky iodine atom likely influencing the crystal packing.

Synthesis of 2,6-Difluoro-3-iodobenzoic acid

A common and effective method for the synthesis of 2,6-Difluoro-3-iodobenzoic acid is the direct electrophilic iodination of 2,6-difluorobenzoic acid. The electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group directs the incoming electrophile to the meta position (C3).

Experimental Protocol: Electrophilic Iodination

This protocol is based on a reported synthesis and provides a reliable method for the preparation of 2,6-Difluoro-3-iodobenzoic acid.

Materials:

-

2,6-Difluorobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice

-

3% Sodium sulfite solution

-

Water

Procedure:

-

In a reaction vessel, dissolve 2,6-difluorobenzoic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C.

-

To this solution, add N-Iodosuccinimide (1.0 equivalent) portion-wise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for approximately 3.5 hours.

-

Slowly pour the reaction mixture into a beaker containing crushed ice.

-

Quench the reaction by adding a 3% sodium sulfite solution.

-

Continue stirring the resulting slurry at 0 °C for an additional hour.

-

Collect the solid product by filtration.

-

Wash the product with water and dry to obtain 2,6-Difluoro-3-iodobenzoic acid as a white solid.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a strong acid catalyst, activating the iodinating agent.

-

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine.

-

Low Temperature (0 °C): Helps to control the reaction rate and minimize potential side reactions.

-

Sodium Sulfite Quench: Used to neutralize any unreacted iodine.

Caption: Workflow for the synthesis of 2,6-Difluoro-3-iodobenzoic acid.

Applications in Drug Discovery and Development

The trifunctional nature of 2,6-Difluoro-3-iodobenzoic acid makes it a valuable synthon for the construction of complex, biologically active molecules. The iodine atom serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

-

Suzuki Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed Suzuki coupling with boronic acids or esters. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

-

Heck Reaction: The Heck reaction allows for the coupling of the aryl iodide with alkenes, providing a route to substituted styrenes and other vinylated aromatic compounds.

-

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with terminal alkynes, leading to the formation of aryl alkynes, which are important intermediates in the synthesis of various natural products and pharmaceuticals.

Sources

A Comprehensive Technical Guide to the Synthesis of 2,6-Difluoro-3-iodobenzoic Acid

Abstract

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 2,6-difluoro-3-iodobenzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. Addressing the need for a robust and reproducible method, this document outlines a strategic approach starting from commercially available 2,6-difluorobenzoic acid. We will delve into the mechanistic principles guiding the regioselective iodination, provide a step-by-step experimental protocol, and discuss the critical parameters for ensuring high yield and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a comprehensive understanding of this synthetic transformation.

Introduction: The Significance of 2,6-Difluoro-3-iodobenzoic Acid

Halogenated benzoic acids are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. The unique substitution pattern of 2,6-difluoro-3-iodobenzoic acid, featuring two ortho-fluorine atoms and an iodine atom adjacent to the carboxylic acid, offers a versatile scaffold for medicinal chemists. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom serves as a handle for further functionalization through cross-coupling reactions. This trifunctional arrangement makes it a valuable precursor for creating complex molecular architectures with potential therapeutic applications.

Strategic Approach to Synthesis: Ortho-Directed Iodination

The synthesis of 2,6-difluoro-3-iodobenzoic acid presents a challenge in achieving the desired regioselectivity. The starting material, 2,6-difluorobenzoic acid, has two electron-withdrawing fluorine atoms ortho to the carboxylic acid group. The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators. The position targeted for iodination is ortho to one fluorine and meta to the other, and also ortho to the carboxylic acid.

Our proposed synthetic strategy leverages the principles of directed ortho-metalation followed by iodination. This approach offers high regioselectivity, which is often difficult to achieve through electrophilic aromatic substitution on such a substituted ring.

Mechanistic Rationale

The carboxylic acid group can act as a directing group for ortho-lithiation. Treatment of 2,6-difluorobenzoic acid with a strong base, such as n-butyllithium (n-BuLi), in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is expected to selectively deprotonate the C-H bond at the 3-position. The lithium cation is coordinated by the carbonyl oxygen of the carboxylate and the nitrogen atoms of TMEDA, stabilizing the resulting ortho-lithiated species. This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position.

Experimental Workflow

The following diagram illustrates the proposed synthetic pathway from 2,6-difluorobenzoic acid to the target compound.

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the spectroscopic properties of 2,6-Difluoro-3-iodobenzoic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present data but to also offer insights into the experimental rationale and interpretive nuances essential for researchers in the field.

Introduction: The Significance of 2,6-Difluoro-3-iodobenzoic Acid

2,6-Difluoro-3-iodobenzoic acid (CAS No. 229178-74-9) is a halogenated aromatic carboxylic acid.[1][2] Its structural complexity, featuring two electron-withdrawing fluorine atoms ortho to the carboxylic acid and a bulky, polarizable iodine atom, makes it a valuable synthon for introducing unique electronic and steric properties into target molecules. The difluoro substitution pattern can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 229178-74-9 | [1][2] |

| Molecular Formula | C₇H₃F₂IO₂ | |

| Molecular Weight | 284.00 g/mol | |

| Purity (typical) | ≥95-98% | [1][2] |

| Commercial Availability | Yes | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of 2,6-Difluoro-3-iodobenzoic acid. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-pronged NMR analysis is essential.

Predicted ¹H NMR Spectroscopy

Theoretical Background: The proton NMR spectrum of this molecule is expected to be relatively simple, showing two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the through-bond and through-space effects of the adjacent fluorine and iodine atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-3-iodobenzoic acid in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5-7.7 | Doublet of doublets | ~ 8-9 Hz (H-H), ~ 1-2 Hz (H-F) | H-4 |

| ~ 7.0-7.2 | Triplet | ~ 8-9 Hz | H-5 |

Interpretation: The H-4 proton is expected to be downfield due to the deshielding effect of the adjacent iodine and the through-space deshielding from the carboxylic acid group. It will appear as a doublet of doublets due to coupling with H-5 and a weaker coupling to the fluorine at C-6. The H-5 proton will be upfield and appear as a triplet due to coupling with H-4 and the fluorine at C-6. The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield chemical shift (> 10 ppm), though its observation can be solvent and concentration-dependent.

Predicted ¹³C NMR Spectroscopy

Theoretical Background: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the electronegativity of the fluorine and iodine substituents. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration.

-

Instrumentation: Acquire on a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment |

| ~ 165-170 | Singlet | C=O |

| ~ 160-165 | Doublet (~250-270 Hz) | C-2, C-6 |

| ~ 135-140 | Singlet | C-4 |

| ~ 120-125 | Singlet | C-5 |

| ~ 110-115 | Doublet (~20-30 Hz) | C-1 |

| ~ 90-95 | Singlet | C-3 |

Interpretation: The carbons directly bonded to fluorine (C-2 and C-6) will be significantly downfield and exhibit large one-bond C-F coupling constants. The carbon bearing the iodine (C-3) will be shielded (upfield) due to the "heavy atom effect." The remaining aromatic carbons and the carboxylic acid carbon will appear at their expected chemical shifts.

Predicted ¹⁹F NMR Spectroscopy

Theoretical Background: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. The two fluorine atoms in 2,6-Difluoro-3-iodobenzoic acid are chemically non-equivalent and are expected to show distinct signals.

Experimental Protocol:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment, often proton-decoupled.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

Processing: Fourier transform, phasing, and baseline correction. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).

Predicted ¹⁹F NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -120 | Doublet | ~ 15-25 Hz (F-F) | F-2 |

| ~ -115 to -125 | Doublet | ~ 15-25 Hz (F-F) | F-6 |

Interpretation: The two fluorine atoms will couple to each other, resulting in a pair of doublets. Their precise chemical shifts will be influenced by the through-space interactions with the iodine and carboxylic acid groups.

Infrared (IR) Spectroscopy

Theoretical Background: IR spectroscopy probes the vibrational frequencies of functional groups. For 2,6-Difluoro-3-iodobenzoic acid, the key absorptions will be from the O-H and C=O of the carboxylic acid, C-F bonds, and the aromatic ring.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1580-1620 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (carboxylic acid) |

| 1000-1100 | Strong | C-F stretch |

| 850-950 | Medium-Strong | C-H out-of-plane bend |

Interpretation: The spectrum will be dominated by a very broad O-H stretching band characteristic of a hydrogen-bonded carboxylic acid dimer. A strong carbonyl (C=O) absorption will be present around 1700 cm⁻¹. Strong bands corresponding to the C-F stretches will also be prominent. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-Difluoro-3-iodobenzoic acid, the molecular ion peak is expected to be prominent.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data.

-

Acquisition Parameters:

-

Ionization mode: ESI negative or positive ion mode.

-

Mass range: m/z 50-500.

-

-

Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 283.92 | [M-H]⁻ (molecular ion in negative mode) |

| 284.93 | [M+H]⁺ (molecular ion in positive mode) |

| 239.93 | [M-CO₂H]⁺ (loss of carboxylic acid group) |

| 156.96 | [M-I]⁺ (loss of iodine) |

| 127.00 | I⁺ |

Interpretation: The mass spectrum in negative ion mode will show a strong peak for the deprotonated molecule [M-H]⁻ at m/z 283.92. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 284.93 would be observed. Common fragmentation pathways would involve the loss of the carboxylic acid group and the iodine atom. The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion.

Visualizations

Molecular Structure of 2,6-Difluoro-3-iodobenzoic Acid:

Caption: Molecular structure of 2,6-Difluoro-3-iodobenzoic acid.

General Spectroscopic Analysis Workflow:

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 2,6-Difluoro-3-iodobenzoic acid. While experimental data is not widely available in public repositories, the predictions based on established spectroscopic principles and data from analogous compounds offer a robust framework for researchers. The detailed protocols and interpretations herein serve as a valuable resource for the synthesis, purification, and application of this important chemical building block. It is always recommended to acquire experimental data for full structural confirmation.

References

-

Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

Mic scientific ltd. (n.d.). 2,6-Difluoro-3-iodobenzoic acid_229178-74-9. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodobenzoic acid. Retrieved from [Link]

-

King Scientific. (n.d.). 2,6-Difluoro-3-iodobenzoic acid | 229178-74-9 | KS-00000BGL. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

-

SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

-

ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

YouTube. (2015). Synthesis of para-Iodobenzoic Acid from Benzene. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results - Beilstein Journals. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 2,6-Difluoro-3-iodobenzoic Acid

Preamble: The Analytical Imperative for Polysubstituted Aromatics

In the landscape of drug discovery and materials science, polysubstituted benzene derivatives represent a cornerstone of molecular design. Compounds such as 2,6-Difluoro-3-iodobenzoic acid are valuable synthetic intermediates, prized for the specific steric and electronic properties conferred by their substituents. The precise arrangement of these groups is critical to their function, demanding unambiguous structural verification. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive method for structural elucidation in solution.

This guide provides a comprehensive technical exploration of the ¹H NMR spectroscopy of 2,6-Difluoro-3-iodobenzoic acid. We will move beyond a superficial reading of spectra to a deep analysis grounded in first principles, explaining the causality behind the observed phenomena. This document is intended for researchers and drug development professionals who require not just data, but a robust understanding of how to acquire, interpret, and validate the structure of complex aromatic systems.

Molecular Architecture and Its Spectroscopic Implications

The structure of 2,6-Difluoro-3-iodobenzoic acid presents a fascinating case study in the interplay of substituent effects on the aromatic ¹H NMR spectrum. Before predicting the spectrum, we must first dissect the electronic influence of each substituent.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction and resonance, acting as a deactivating meta-director. It will significantly deshield (shift downfield) protons that are ortho and para to it.

-

Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which deshields nearby protons. However, it also possesses lone pairs that can be donated into the π-system of the ring (a resonance effect), which tends to shield ortho and para positions[1]. For fluorine, the inductive effect typically dominates. A key feature of fluorine is its spin quantum number of I = 1/2, which means it will couple with nearby protons, leading to characteristic splitting patterns.

-

Iodine (-I): Iodine is the least electronegative of the common halogens. Its inductive effect is weaker than that of fluorine or chlorine[2]. Its influence on proton chemical shifts is also modulated by anisotropy and steric effects[1][3].

The combination of these substituents on the benzene ring creates a unique electronic environment for the two remaining aromatic protons, H-4 and H-5.

Figure 1: Structure of 2,6-Difluoro-3-iodobenzoic acid with key protons labeled.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

A rigorous analysis begins with a prediction of the spectrum based on established principles of chemical shifts and spin-spin coupling. Aromatic protons typically resonate in the range of 6.5-8.0 ppm[4].

Chemical Environment and Expected Shifts (δ)

-

H-4: This proton is para to the electron-withdrawing -COOH group, ortho to one -F, and meta to the -I and the other -F. The combined deshielding effects of the adjacent fluorine and the para carboxylic acid will shift this proton significantly downfield.

-

H-5: This proton is meta to the -COOH group, ortho to one -F, and ortho to the -I group. Being ortho to two different halogens, H-5 is in a highly electron-poor environment and is also expected to be strongly deshielded.

-

-COOH Proton: The carboxylic acid proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet far downfield, often between 10-13 ppm.

Spin-Spin Coupling: Deciphering the Multiplicity

The splitting pattern is the most information-rich feature of this spectrum. We must consider both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.

-

H-4 and H-5 Coupling: These two protons are adjacent on the aromatic ring, resulting in a strong ortho coupling (³JHH), which is typically in the range of 7-10 Hz[5].

-

¹H-¹⁹F Coupling:

-

H-5 will couple to the ortho fluorine at C-6 (³JHF), with a typical coupling constant of 6-10 Hz. It will also exhibit a weaker meta coupling to the fluorine at C-2 (⁴JHF), typically 2-7 Hz.

-

H-4 will couple to the meta fluorine at C-6 (⁴JHF), with a typical value of 2-7 Hz. A para coupling to the fluorine at C-2 (⁵JHF) may also be present, but it is often very small (<1 Hz) and may not be resolved.

-

Predicted Spectral Data

Based on the analysis above, the ¹H NMR spectrum is predicted to show two complex multiplets in the aromatic region and one broad singlet for the carboxylic acid proton.

| Proton | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.5 - 8.2 | 1H | ddd (doublet of doublet of doublets) | ³JH5-H4 ≈ 8-9 Hz⁴JF6-H4 ≈ 5-7 Hz⁵JF2-H4 ≈ 0-1 Hz |

| H-5 | ~7.3 - 8.0 | 1H | ddd (doublet of doublet of doublets) | ³JH4-H5 ≈ 8-9 Hz³JF6-H5 ≈ 8-10 Hz⁴JF2-H5 ≈ 2-4 Hz |

| -COOH | ~10 - 13 | 1H | br s (broad singlet) | None |

Table 1: Predicted ¹H NMR parameters for 2,6-Difluoro-3-iodobenzoic acid. Note that the exact chemical shifts can vary based on the solvent used.

A Self-Validating Protocol for NMR Sample Preparation

The quality of an NMR spectrum is inextricably linked to the quality of the sample. A trustworthy protocol is one that minimizes contaminants and ensures a homogeneous solution, thereby validating the integrity of the resulting data. For a small organic molecule, a standard protocol is highly effective[6][7].

Experimental Workflow

Figure 2: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology

-

Analyte Preparation: Ensure the 2,6-Difluoro-3-iodobenzoic acid sample is dry and free of residual solvents from synthesis.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. DMSO-d₆ is an excellent choice for carboxylic acids as it can solubilize the compound well and will show the acidic proton, which might be exchanged in solvents like D₂O or CD₃OD. Chloroform-d (CDCl₃) is also a common choice.

-

Sample Weighing: Accurately weigh between 5-25 mg of the compound directly into a clean, dry vial[6][8]. The molecular weight is 284.01 g/mol .

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial[7]. Cap the vial and mix gently by vortexing or brief sonication until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[8].

-

Final Preparation: Cap the NMR tube securely. Invert the tube several times to ensure the solution is homogeneous. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust[9].

Interpretation and Structural Validation

Interpreting the acquired spectrum involves assigning each signal to its corresponding proton and analyzing the coupling patterns to confirm connectivity.

-

Signal Assignment: The assignment of H-4 and H-5 can be challenging and may require 2D NMR experiments like COSY (to confirm ¹H-¹H coupling) and HSQC/HMBC (to correlate protons to their attached carbons). However, a tentative assignment can often be made based on the coupling constants. The signal with the larger ³JHF coupling constant (ortho coupling) would be assigned to H-5.

-

Validation through Coupling: The key to validating the structure is the confirmation of all expected couplings. Observing the large ortho ¹H-¹H coupling confirms the adjacency of H-4 and H-5. Observing the distinct ¹H-¹⁹F couplings with their characteristic magnitudes (ortho > meta > para) confirms the positions of the protons relative to the fluorine substituents. The absence of other signals in the aromatic region confirms the trisubstitution pattern.

This multi-faceted analysis of chemical shifts, integration, and, most critically, the complex homonuclear and heteronuclear coupling patterns provides an unambiguous confirmation of the 2,6-Difluoro-3-iodobenzoic acid structure.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

NMR School. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12060, 3-Iodobenzoic acid. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

-

Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

Wiberg, K. B., et al. (1990). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Gerus, I. I. (2012). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

-

NMR Facility, Department of Chemistry, University of Notre Dame. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Mic scientific ltd. (n.d.). 2,6-Difluoro-3-iodobenzoic acid_229178-74-9. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

-

King Scientific. (n.d.). 2,6-Difluoro-3-iodobenzoic acid | 229178-74-9 | KS-00000BGL. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the ¹³C NMR of 2,6-Difluoro-3-iodobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-difluoro-3-iodobenzoic acid. This molecule, with its unique substitution pattern of two fluorine atoms ortho to a carboxylic acid and an iodine atom, presents a rich and instructive case for advanced NMR analysis. This document will delve into the theoretical underpinnings of substituent effects on aromatic ¹³C chemical shifts, with a particular focus on the interplay of fluorine and iodine. A detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data is provided, followed by a thorough, step-by-step interpretation of the predicted spectrum, including the assignment of all carbon signals through the analysis of chemical shifts and ¹³C-¹⁹F coupling constants. Advanced NMR techniques, such as DEPT, HSQC, and HMBC, are discussed as essential tools for unambiguous structural elucidation. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the structural analysis of complex halogenated aromatic compounds.

Introduction: The Structural Significance of 2,6-Difluoro-3-iodobenzoic Acid

2,6-Difluoro-3-iodobenzoic acid is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, two electron-withdrawing fluorine atoms, and a bulky, polarizable iodine atom—governs its chemical reactivity, biological activity, and physical properties. An unambiguous determination of its molecular structure is therefore paramount for its application and development.

¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1] For 2,6-difluoro-3-iodobenzoic acid, ¹³C NMR is particularly informative due to the sensitivity of carbon chemical shifts to the electronic environment and the presence of spin-active ¹⁹F nuclei, which introduce characteristic coupling patterns. This guide will provide a comprehensive analysis of the expected ¹³C NMR spectrum of this complex molecule.

Theoretical Considerations: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2,6-difluoro-3-iodobenzoic acid is dictated by the combined effects of its substituents on the benzene ring. An understanding of these effects is crucial for the initial prediction and subsequent assignment of the carbon signals.

Substituent Chemical Shift (SCS) Effects

The chemical shift of each carbon atom in the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the attached substituents.[2] The effects of the carboxylic acid, fluorine, and iodine groups are summarized below:

-

Carboxylic Acid (-COOH): This group is electron-withdrawing and will deshield the attached carbon (C1) and other carbons in the ring, particularly the ortho and para positions. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield shift, typically in the range of 165-185 ppm.[3][4]

-

Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbons. However, it also has a significant electron-donating resonance effect, which shields the para carbon. The carbon directly attached to fluorine (ipso-carbon) experiences a large downfield shift.

-

Iodine (-I): Iodine is the least electronegative of the common halogens. Its most notable influence is the "heavy atom effect," which induces a significant upfield shift (shielding) on the carbon to which it is directly bonded (C3).[5] This is a crucial diagnostic feature in the ¹³C NMR spectrum.

The interplay of these effects in a polysubstituted benzene ring can be complex, and simple additivity rules may not always be accurate.[6] However, they provide a valuable starting point for predicting the relative order of the chemical shifts.

¹³C-¹⁹F Coupling Constants

The presence of two fluorine atoms introduces spin-spin coupling with the carbon nuclei, resulting in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms and their spatial orientation.

-

¹JCF (One-bond coupling): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[7]

-

²JCF (Two-bond coupling): Coupling over two bonds is also significant, usually in the range of 15-30 Hz.

-

³JCF (Three-bond coupling): This coupling is generally smaller, around 5-10 Hz.

-

Through-space Coupling: In sterically crowded molecules, coupling can occur between atoms that are not directly connected through bonds but are close in space.[8][9] In 2,6-difluoro-3-iodobenzoic acid, through-space coupling between the fluorine at C2 and the carbon of the carboxylic acid (C1) or the iodine-bearing carbon (C3) is possible.

The analysis of these coupling patterns is a powerful tool for the unambiguous assignment of the carbon signals.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following is a detailed, field-proven protocol for the analysis of 2,6-difluoro-3-iodobenzoic acid.

Sample Preparation

A well-prepared sample is the foundation of a good NMR experiment.

-

Analyte: 2,6-Difluoro-3-iodobenzoic acid

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent will depend on the solubility of the compound. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is a more polar solvent that can be useful for carboxylic acids.

-

Concentration: A concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended for a standard ¹³C NMR experiment.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Procedure:

-

Accurately weigh 20-50 mg of 2,6-difluoro-3-iodobenzoic acid into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent containing TMS.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely.

-

NMR Spectrometer and Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or higher field NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard pulse program for a proton-decoupled ¹³C experiment with a 30° pulse angle to allow for shorter relaxation delays. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient for good resolution of signals. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for adequate relaxation of most carbon nuclei. For quantitative analysis, a longer delay (5 x T₁) would be necessary. |

| Number of Scans (NS) | 1024 or more | ¹³C NMR is an insensitive technique, and a sufficient number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | Covers the entire expected range of ¹³C chemical shifts for organic molecules. |

| Temperature | 298 K | Standard room temperature. |

Advanced NMR Experiments for Unambiguous Assignment

For a complete and confident assignment of all carbon signals, a suite of advanced NMR experiments is highly recommended.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the number of protons attached to each carbon. DEPT-135 will show CH and CH₃ signals pointing up, while CH₂ signals will be inverted. Quaternary carbons (C) will be absent. DEPT-90 will only show CH signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. It is a powerful tool for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart. It is essential for assigning quaternary carbons and for piecing together the carbon skeleton.

Spectral Analysis and Assignment: A Step-by-Step Guide

Based on the theoretical principles outlined above, we can predict and assign the ¹³C NMR spectrum of 2,6-difluoro-3-iodobenzoic acid. The molecule has seven unique carbon atoms, and therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts for each carbon are presented in the table below. These predictions are based on the additive effects of the substituents and comparison with related compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale | Expected Multiplicity (due to ¹³C-¹⁹F Coupling) |

| C=O | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. | Triplet (³JCF) or more complex due to through-space coupling. |

| C2 | 158 - 165 | Directly attached to fluorine (strong deshielding), ortho to COOH (deshielding). | Doublet of doublets (¹JCF, ³JCF) |

| C6 | 158 - 165 | Directly attached to fluorine (strong deshielding), ortho to COOH (deshielding). | Doublet (¹JCF) |

| C4 | 130 - 135 | para to COOH (deshielding), meta to both fluorines. | Triplet (³JCF) |

| C5 | 120 - 125 | meta to COOH, para to one fluorine (shielding), ortho to the other fluorine (deshielding). | Doublet of doublets (²JCF, ⁴JCF) |

| C1 | 115 - 125 | ipso to COOH, ortho to two fluorines (deshielding). | Triplet (²JCF) |

| C3 | 85 - 95 | Directly attached to iodine (strong "heavy atom" shielding effect). | Doublet of doublets (²JCF, ⁴JCF) |

Detailed Signal-by-Signal Analysis

-

C=O: The carbonyl carbon will be the most downfield signal, and its multiplicity will be informative about through-space interactions with the ortho-fluorine atoms.

-

C2 and C6: These two carbons are both directly attached to fluorine and will therefore exhibit large one-bond C-F coupling constants. C2 will be further split by the fluorine on C6 (a three-bond coupling), appearing as a doublet of doublets. C6 will primarily show the large one-bond coupling, appearing as a doublet.

-

C4 and C5: These are the two protonated carbons in the aromatic ring. Their assignment can be confirmed using DEPT-135 (both will be positive signals) and HSQC experiments. The HMBC spectrum will show correlations from the proton on C4 to C3 and C5, and from the proton on C5 to C4 and C6.

-

C1 and C3: These are the two quaternary carbons in the aromatic ring and will be absent in the DEPT spectra. Their assignment can be made based on their predicted chemical shifts and confirmed by HMBC correlations. The proton on C5 should show a three-bond correlation to C1. The upfield shift of C3 due to the iodine is the most distinguishing feature.

Conclusion: A Powerful Analytical Approach

The ¹³C NMR spectrum of 2,6-difluoro-3-iodobenzoic acid provides a wealth of structural information. A systematic approach, beginning with the prediction of chemical shifts based on substituent effects, followed by the acquisition of a suite of 1D and 2D NMR experiments, allows for the complete and unambiguous assignment of all carbon signals. The analysis of ¹³C-¹⁹F coupling constants is a particularly powerful tool in this process. The methodologies and interpretative strategies outlined in this guide are broadly applicable to the structural elucidation of other complex halogenated aromatic compounds, making ¹³C NMR an indispensable technique for researchers in the chemical and pharmaceutical sciences.

References

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

Penide, J., et al. (2016). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 21(11), 1536. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Weigert, F. J., & Roberts, J. D. (1972). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 691-696. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]

-

Hönig, H. (1996). Improved ¹³C NMR Shift Prediction Program for Polysubstituted Benzenes and Sterically Defined Cyclohexane Derivatives. Monatshefte für Chemie / Chemical Monthly, 127(8-9), 843-855. [Link]

-

Ye, Y., et al. (2023). ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(8), 3163-3168. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon. [Link]

-

Reddit. (2020). C-NMR of substituted benzene. [Link]

-

Peterson, J. A., & Woods, T. S. (2016). Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. The Journal of organic chemistry, 81(17), 7949–7955. [Link]

-

Sawhney, S. N., & Kumar, R. (1995). Substituent Effects in the ¹³C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. Magnetic Resonance in Chemistry, 33(10), 835-840. [Link]

-

Ducati, L. C., Tormena, C. F., & Autschbach, J. (2020). Influence of stereoelectronic interactions on the ¹³C NMR chemical shift in iodine-containing molecules. Physical Chemistry Chemical Physics, 22(3), 1169-1178. [Link]

-

PubChem. 3-Iodobenzoic acid. [Link]

-

Peterson, J. A., & Woods, T. S. (2016). Through-space (19) F-(19) F spin-spin coupling in ortho-fluoro Z-azobenzene. The Journal of organic chemistry, 81(17), 7949–7955. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6579. [Link]

-

The Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(2), 1044-1053. [Link]

-

ResearchGate. (2018). A section of ¹³C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

-

Stengle, T. R. (2019). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Applied Sciences, 9(18), 3843. [Link]

-

Pal, A., & Khetrapal, C. L. (1983). Proton and fluorine NMR spectra of fluorobenzene. Journal of Magnetic Resonance (1969), 53(2), 293-298. [Link]

-

Mizyuk, V., et al. (2015). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 9(4), 425-432. [Link]

-

Human Metabolome Database. 2-Aminobenzoic acid ¹³C NMR Spectrum (1D, 400 MHz, D2O, predicted). [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mass Spectrometry of 2,6-Difluoro-3-iodobenzoic Acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical framework for the mass spectrometric analysis of 2,6-Difluoro-3-iodobenzoic acid, a compound of interest in contemporary drug discovery and development. As researchers and scientists in this field, a robust and reliable analytical methodology is paramount for structural confirmation, purity assessment, and metabolic studies. This document outlines the core principles, experimental protocols, and expected fragmentation patterns to facilitate a comprehensive understanding and application of mass spectrometry for this specific analyte.

Introduction: The Analytical Imperative for 2,6-Difluoro-3-iodobenzoic Acid

2,6-Difluoro-3-iodobenzoic acid, with a molecular formula of C₇H₃F₂IO₂ and a molecular weight of 284 g/mol , presents a unique analytical challenge due to its halogenated structure.[1] The presence of fluorine and iodine atoms significantly influences its chemical properties and, consequently, its behavior in a mass spectrometer. A thorough mass spectrometric analysis is crucial for unequivocal identification and quantification in complex matrices, which is a foundational requirement in pharmaceutical development.[2] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are particularly well-suited for this purpose, offering the mass accuracy and resolution necessary to distinguish the analyte from potential interferences.[3][4]

Strategic Experimental Design: From Sample to Spectrum

A successful mass spectrometry workflow is underpinned by meticulous sample preparation and informed selection of instrumental parameters. The following sections detail a validated approach for the analysis of 2,6-Difluoro-3-iodobenzoic acid.

Sample Preparation: Ensuring Analytical Integrity

The primary objective of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent system, free from interfering contaminants, at an appropriate concentration.

Protocol for Sample Preparation:

-

Solvent Selection: Given its carboxylic acid functionality, 2,6-Difluoro-3-iodobenzoic acid is soluble in polar organic solvents. A high-purity solvent such as methanol or acetonitrile is recommended.

-

Stock Solution Preparation: Accurately weigh a reference standard of 2,6-Difluoro-3-iodobenzoic acid and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution. These will be used for method development and calibration. A typical concentration range for initial experiments would be 1-100 µg/mL.

-

Matrix Considerations: For samples in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is essential to remove proteins and other interfering substances.

-

Final Dilution: Prior to injection, dilute the sample to the final desired concentration (typically in the low ng/mL to pg/mL range for sensitive instruments) in a solvent compatible with the liquid chromatography mobile phase.

Instrumental Analysis: Optimizing for Sensitivity and Specificity

The choice of ionization technique and mass analyzer is critical for achieving high-quality data. Electrospray ionization (ESI) is the preferred method for polar molecules like carboxylic acids, as it is a "soft" ionization technique that typically produces an intact molecular ion.[5][6]

Recommended Instrumental Parameters (Q-TOF or Orbitrap):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, leading to high sensitivity in negative mode. |

| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Cone Voltage | 20 - 40 V | A moderate cone voltage helps to desolvate the ions without inducing excessive fragmentation. |

| Source Temperature | 120 - 150 °C | Facilitates solvent evaporation and ion desolvation. |

| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the desolvation process, improving ion signal. |

| Mass Range | 50 - 500 m/z | Covers the expected mass of the parent ion and its fragments. |

| Acquisition Mode | Full Scan and Tandem MS (MS/MS) | Full scan provides the accurate mass of the parent ion, while MS/MS is used for structural elucidation through fragmentation. |

Experimental Workflow Diagram:

Caption: High-level workflow for the mass spectrometric analysis of 2,6-Difluoro-3-iodobenzoic acid.

Deconstructing the Spectrum: Predicted Fragmentation Patterns

The structural elucidation of an unknown compound or the confirmation of a known structure relies heavily on the interpretation of its fragmentation pattern in a tandem mass spectrum.[7][8][9][10] For 2,6-Difluoro-3-iodobenzoic acid, the following fragmentation pathways are predicted in negative ESI mode.

Parent Ion:

In negative ESI mode, 2,6-Difluoro-3-iodobenzoic acid is expected to readily lose a proton from its carboxylic acid group, resulting in the deprotonated molecule, [M-H]⁻, at a theoretical m/z of 282.91.

Predicted Major Fragments:

The fragmentation of the [M-H]⁻ ion will likely proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions.

-

Loss of CO₂ (Decarboxylation): This is a very common fragmentation pathway for deprotonated carboxylic acids. The loss of a 44 Da neutral CO₂ molecule would result in an iododifluorobenzene anion at m/z 238.92.

-

Loss of Iodine Radical: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage, leading to the loss of an iodine radical (127 Da). This would result in a difluorobenzoate radical anion at m/z 155.99.

-

Loss of HF: The presence of fluorine atoms allows for the potential neutral loss of hydrogen fluoride (20 Da). This could occur from the aromatic ring, leading to a fragment at m/z 262.92.

Proposed Fragmentation Pathway Diagram:

Caption: Predicted fragmentation pathways for the [M-H]⁻ ion of 2,6-Difluoro-3-iodobenzoic acid.

Summary of Expected Ions:

| Ion | Formula | Theoretical m/z | Description |

| [M-H]⁻ | C₇H₂F₂IO₂⁻ | 282.91 | Deprotonated parent molecule |

| [M-H-CO₂]⁻ | C₆H₂F₂I⁻ | 238.92 | Loss of carbon dioxide |

| [M-H-I]⁻ | C₇H₂F₂O₂⁻ | 155.99 | Loss of an iodine radical |

| [M-H-HF]⁻ | C₇HFIO₂⁻ | 262.92 | Loss of hydrogen fluoride |

Method Validation and Quality Control

For applications in drug development, any analytical method must be rigorously validated to ensure its performance is reliable and reproducible.[11] Key validation parameters include:

-

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter in a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The mass spectrometric analysis of 2,6-Difluoro-3-iodobenzoic acid is a critical component of its development as a potential pharmaceutical agent. By employing high-resolution mass spectrometry with electrospray ionization, and with a clear understanding of its likely fragmentation behavior, researchers can confidently identify and quantify this molecule. The protocols and predicted spectral data presented in this guide provide a solid foundation for the development of robust and reliable analytical methods, ultimately supporting the advancement of new therapeutic entities.

References

- Mic scientific ltd. 2,6-Difluoro-3-iodobenzoic acid_229178-74-9.

- NIST. 2,6-Difluorobenzoic acid.

- Tokyo Chemical Industry. 2,6-Difluorobenzoic Acid | 385-00-2.

- Chembk. 2,6-Difluoro-3-iodobenzoic acid.

- Raro, M., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.

- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Journal of Analytical Methods in Chemistry.

- Rosalind Franklin Institute.

- Gale, P. J., et al. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC North America.

- Wikipedia.

- Physics LibreTexts. 6.

- Longdom Publishing.

- Pharma Focus America.

- Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Elucidation - RFI [rfi.ac.uk]

- 9. pittcon.org [pittcon.org]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Physical and chemical properties of 2,6-Difluoro-3-iodobenzoic acid

An In-depth Technical Guide to 2,6-Difluoro-3-iodobenzoic acid

Authored by: A Senior Application Scientist

Introduction

2,6-Difluoro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis and drug development. Its trifunctional substitution pattern—comprising two electron-withdrawing fluorine atoms, a versatile iodine atom, and a reactive carboxylic acid group—renders it a uniquely valuable building block for constructing complex molecular architectures. The strategic placement of these functionalities allows for a high degree of selectivity and control in chemical transformations.

The fluorine atoms at the 2- and 6-positions exert a profound electronic influence, enhancing the acidity of the carboxylic acid and modulating the reactivity of the aromatic ring. In medicinal chemistry, the incorporation of fluorine is a widely employed strategy to improve crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The iodine atom at the 3-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-Difluoro-3-iodobenzoic acid, along with its synthetic utility and relevant experimental protocols.

Physicochemical Properties